N-[(pyridin-2-yl)methyl]-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide
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Overview
Description
N-[(pyridin-2-yl)methyl]-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide is a complex organic compound that features a benzamide core substituted with pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(pyridin-2-yl)methyl]-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide typically involves multi-step organic reactions. One common method includes the coupling of 2-pyridylmethylamine with 3-(5-trifluoromethyl-2-pyridyl)benzoic acid under dehydrating conditions to form the desired benzamide derivative . The reaction is often facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-[(pyridin-2-yl)methyl]-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the pyridinyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of amines.
Scientific Research Applications
N-[(pyridin-2-yl)methyl]-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism by which N-[(pyridin-2-yl)methyl]-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)benzamide: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
3-(pyridin-2-yl)benzoic acid: A precursor in the synthesis of the target compound.
5-(trifluoromethyl)pyridin-2-yl derivatives: Share the trifluoromethyl group but differ in the rest of the structure.
Uniqueness
N-[(pyridin-2-yl)methyl]-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide is unique due to the combination of its benzamide core with pyridinyl and trifluoromethyl substituents. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O/c20-19(21,22)15-7-8-17(24-11-15)13-4-3-5-14(10-13)18(26)25-12-16-6-1-2-9-23-16/h1-11H,12H2,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSDOODTFISTCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CC=CC(=C2)C3=NC=C(C=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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